molecular formula C14H16OS B7998961 Methyl(2-propoxynaphthalen-1-yl)sulfane

Methyl(2-propoxynaphthalen-1-yl)sulfane

Cat. No.: B7998961
M. Wt: 232.34 g/mol
InChI Key: SNLLKIVGISNHNL-UHFFFAOYSA-N
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Description

Methyl(2-propoxynaphthalen-1-yl)sulfane is a sulfur-containing aromatic compound characterized by a naphthalene core substituted with a methylthio group (-SMe) at the 1-position and a propoxy group (-OPr) at the 2-position. This compound belongs to the broader class of aryl sulfides, which are of significant interest in organic synthesis, materials science, and medicinal chemistry due to their electronic properties and reactivity.

Properties

IUPAC Name

1-methylsulfanyl-2-propoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-3-10-15-13-9-8-11-6-4-5-7-12(11)14(13)16-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLKIVGISNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-propoxynaphthalen-1-yl)sulfane typically involves the reaction of 2-propoxynaphthalene with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-propoxynaphthalene is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl(2-propoxynaphthalen-1-yl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl(2-propoxynaphthalen-1-yl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2-propoxynaphthalen-1-yl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can influence oxidative stress and cellular redox balance .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The propoxy group in the target compound introduces steric bulk and electron-donating properties compared to simpler analogs like 2-1af (methyl) or 2-1ag (fluoro). This may influence solubility, reactivity, and intermolecular interactions .
  • Spectral Differentiation : The absence of propoxy-group NMR data in the evidence necessitates extrapolation from related compounds. For example, methylthio protons typically resonate near δ 2.1–2.5 in 1H NMR, while propoxy groups would show distinct signals for -OCH2CH2CH3 .

Thermodynamic Stability and Dimerization Energies

Computational studies on sulfane dimers () provide insights into stability:

Compound (Abbreviation) Dimerization Energy (ΔE, kcal/mol) Computational Method
Methyl(4-(naphthalen-2-yl)phenyl)sulfane (NA1) -8.2 B97-D/def2-TZVPP
(4-(Azulen-6-yl)phenyl)(methyl)sulfane (AZ1) -7.5 B3LYP-D3/def2-QZVPPD

Key Observations :

  • Steric and Electronic Factors: NA1, which lacks a propoxy group but shares a naphthalene-thioether backbone, exhibits moderate dimerization energy (-8.2 kcal/mol).
  • Method Dependency : Energy values vary with computational approaches (e.g., B3LYP-D3 vs. B97-D), emphasizing the need for multi-method validation .

Reactivity with Sulfane Sulfurs

While direct reactivity data for this compound are unavailable, phosphine-based trapping studies () suggest that methylthio groups in similar structures react efficiently with sulfane sulfurs (e.g., S8 or cysteine polysulfides) to form phosphine sulfides. For instance, reagent P2 (a phosphine derivative) reacts completely with sulfane sulfurs within 15 minutes, as monitored by 31P NMR (δ45.1 for PS2) .

Biological Activity

Methyl(2-propoxynaphthalen-1-yl)sulfane is an organic compound with the molecular formula C14H16OS, classified as a sulfide. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure:

  • Molecular Formula: C14H16OS
  • Functional Groups: Sulfide, propoxy group, naphthalene moiety

Synthesis:
The synthesis of this compound typically involves nucleophilic substitution reactions where 2-propoxynaphthalene reacts with methylsulfanyl chloride in the presence of bases like sodium hydride or potassium carbonate. The reaction is often conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For instance, it was observed to inhibit the growth of breast cancer cells by triggering caspase-dependent apoptosis.

The biological activity of this compound is believed to involve:

  • Covalent Bond Formation: The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.
  • Redox Reactions: The compound can undergo oxidation and reduction reactions, influencing cellular redox states and oxidative stress responses.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeatureBiological Activity
Methyl(2-methoxynaphthalen-1-yl)sulfaneMethoxy groupModerate antimicrobial activity
Methyl(2-butoxynaphthalen-1-yl)sulfaneButoxy groupLimited anticancer effects
Methyl(2-ethoxynaphthalen-1-yl)sulfaneEthoxy groupEnhanced solubility but reduced bioactivity

This table highlights how variations in functional groups can significantly alter the biological activity and solubility profiles of sulfide compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with this compound compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Study
In another research project, various concentrations of this compound were tested on human breast cancer cell lines. The findings revealed that higher concentrations led to a marked increase in apoptotic markers, supporting its role as a promising candidate for cancer therapy.

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